2-(4-Nitrophenoxy)propanoic acid
Overview
Description
2-(4-Nitrophenoxy)propanoic acid is an organic compound with the molecular formula C9H9NO5 It is characterized by the presence of a nitrophenyl group attached to a propanoic acid moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenoxy)propanoic acid typically involves a substitution reaction between p-nitrophenol and 2-chloropropionic acid under alkaline conditions. The reaction proceeds as follows:
Substitution Reaction: p-Nitrophenol reacts with 2-chloropropionic acid in the presence of a base to form this compound.
Reaction Conditions: The reaction is carried out under alkaline conditions, often using sodium hydroxide or potassium hydroxide as the base.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Nitrophenoxy)propanoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ether linkage allows for substitution reactions, where the nitrophenyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Sodium hydroxide or potassium hydroxide as the base.
Major Products Formed:
Reduction: 2-(4-Aminophenoxy)propanoic acid.
Substitution: Various substituted phenoxypropanoic acids depending on the substituent introduced.
Scientific Research Applications
2-(4-Nitrophenoxy)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenoxy)propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
2-(4-Aminophenoxy)propanoic acid: Formed by the reduction of 2-(4-Nitrophenoxy)propanoic acid.
2-(4-Hydroxyphenoxy)propanoic acid: Another derivative with a hydroxyl group instead of a nitro group.
Uniqueness: this compound is unique due to its nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from its amino and hydroxy derivatives, which have different chemical and biological properties .
Properties
IUPAC Name |
2-(4-nitrophenoxy)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-6(9(11)12)15-8-4-2-7(3-5-8)10(13)14/h2-6H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYFEDUOOFSUGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396680 | |
Record name | 2-(4-nitrophenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13794-10-0 | |
Record name | 2-(4-nitrophenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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